2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Description
2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is an organic compound that features a naphthalene ring system attached to a pyrazole moiety
Properties
IUPAC Name |
naphthalen-2-yl 2-(5-methyl-3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-11-8-15(19(21)22)17-18(11)10-16(20)23-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNAVOCRKRCUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214742 | |
| Record name | 2-Naphthalenyl 5-methyl-3-nitro-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956729-48-9 | |
| Record name | 2-Naphthalenyl 5-methyl-3-nitro-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956729-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenyl 5-methyl-3-nitro-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the condensation of 2-naphthol with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-naphthyl (5-methyl-3-amino-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted naphthyl derivatives.
Hydrolysis: 2-naphthol and 5-methyl-3-nitro-1H-pyrazole-1-acetic acid.
Scientific Research Applications
2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthyl and pyrazole moieties can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-naphthol: A precursor in the synthesis of 2-naphthyl derivatives.
5-methyl-3-nitro-1H-pyrazole: A key intermediate in the synthesis of pyrazole-based compounds.
2-naphthyl acetate: A simpler ester derivative of 2-naphthol
Uniqueness
2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the combination of the naphthyl and pyrazole moieties, which confer distinct chemical and biological properties.
Biological Activity
2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is with a molecular weight of approximately 311.297 g/mol. The compound features a naphthalene moiety linked to a pyrazole derivative, which is known for its diverse biological activities.
Antibacterial Activity
Research has indicated that compounds containing a pyrazole moiety exhibit significant antibacterial properties. For instance, studies have shown that various pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, the derivative 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has demonstrated effectiveness against multiple strains, contributing to its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These results suggest that the compound may act on bacterial cell membranes or interfere with essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has been evaluated using various assays, including the DPPH free radical scavenging method. The compound exhibited a notable percentage of inhibition, which indicates its ability to neutralize free radicals and potentially mitigate oxidative stress.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
This data highlights the compound's promise as an antioxidant agent.
Anticancer Activity
Emerging studies have explored the anticancer properties of pyrazole derivatives, including those with naphthalene substituents. Preliminary findings suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
For example, a study reported that a related pyrazole compound reduced viability in human cancer cell lines by up to 60% at concentrations of .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of pyrazole derivatives:
- Study on Antimicrobial Activity : A recent investigation into various substituted pyrazoles, including those similar to 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, found that modifications in the nitro group significantly enhanced antibacterial activity against resistant strains of bacteria .
- Antioxidant Evaluation : In another study focusing on pyrazole derivatives, researchers compared the antioxidant activities of several compounds and noted that those with naphthalene groups exhibited superior performance in scavenging free radicals compared to their non-aromatic counterparts .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Purpose | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Facilitate nitro group stability | |
| Solvent | DMSO/Acetonitrile | Enhance solubility of intermediates | |
| Reaction Time | 12–24 hrs | Maximize esterification yield |
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Identify protons on the naphthyl ring (δ 7.2–8.5 ppm) and pyrazole methyl group (δ 2.3–2.6 ppm) ().
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitro (NO₂) absorption at 1520–1350 cm⁻¹ ().
- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetate moiety) ().
- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values ().
Advanced: How can computational tools predict the bioactivity of this compound?
Methodological Answer:
- PASS Algorithm : Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors (). Input SMILES strings into PASS Online for probability scores (Pa > 0.7 indicates high potential).
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with PyMOL visualization ().
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ~3.5 for balanced solubility/permeability) ().
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., pyrazole derivatives in ).
- Crystallographic analysis : Resolve ambiguities in regiochemistry via X-ray diffraction (e.g., bond angles in ).
- Dynamic NMR : Detect conformational exchange broadening at variable temperatures ().
- Reproducibility : Repeat synthesis and analysis under standardized conditions to rule out experimental error ().
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted naphthol ().
- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (3:1) for separation of nitro-pyrazole byproducts ().
- HPLC : Apply reverse-phase C18 columns (MeCN/H₂O gradient) for high-purity isolation (>98%) ().
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
- OECD 307 Guidelines : Conduct soil biodegradation tests (28 days, 20°C) to measure half-life (t₁/₂) ().
- Hydrolysis Studies : Incubate at pH 4, 7, 9 (50°C) to assess ester stability; monitor via UV-Vis (λmax ~270 nm) ().
- Ecotoxicity Assays : Use Daphnia magna (48-hr LC50) and Aliivibrio fischeri (bioluminescence inhibition) for acute toxicity profiling ().
Advanced: How do structural modifications influence bioactivity compared to analogs?
Methodological Answer:
- SAR Analysis : Replace the naphthyl group with phenyl or thiophene () and compare IC50 values in enzyme assays.
- Electron-Withdrawing Groups : Introduce Cl or CF₃ at pyrazole-C3 to enhance electrophilicity and target binding ().
- Table 2: Comparative Bioactivity of Analogs
| Compound | Substituent | IC50 (μM, COX-2) | Reference |
|---|---|---|---|
| Target compound | 2-Naphthyl, NO₂ | 0.45 | |
| Phenyl analog | Phenyl, NO₂ | 1.2 | |
| Thiophene analog | Thiophene, NO₂ | 0.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
